molecular formula C3Cl2N2O2S B180825 2,4-Dichloro-5-nitro-1,3-thiazole CAS No. 107190-42-1

2,4-Dichloro-5-nitro-1,3-thiazole

Cat. No.: B180825
CAS No.: 107190-42-1
M. Wt: 199.01 g/mol
InChI Key: UNWUPQUTAGSGOA-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-nitro-1,3-thiazole is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-5-nitro-1,3-thiazole has been found to exhibit various biological properties, including antimicrobial, anticancer, and antioxidant activitiesThiazole derivatives have been known to interact with a wide range of biomolecules, affecting their function and contributing to their biological activities .

Cellular Effects

The cellular effects of this compound are diverse and depend on the specific cell type and cellular processes involved. For instance, it has been reported to have potent activities against various human cancer cell lines such as breast, lung, liver, and colon cancer. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Thiazole derivatives have been shown to exhibit fast onset of action in certain biological activities . Information on the product’s stability, degradation, and long-term effects on cellular function would require further in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific dosage effects of this compound have not been reported, thiazole derivatives have been studied in animal models for their therapeutic potential

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, influencing its localization or accumulation within cells .

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-nitro-1,3-thiazole typically involves the reaction of 2,4-dichlorothiazole with nitric acid. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the nitration process. The general reaction scheme is as follows:

    Starting Material: 2,4-Dichlorothiazole

    Reagent: Nitric acid

    Conditions: Controlled temperature, catalyst

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-nitro-1,3-thiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitro group at position 5 can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides and sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, and primary amines are commonly used under basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used for the reduction of the nitro group.

    Oxidation: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA) are used for the oxidation of the thiazole ring.

Major Products Formed

    Nucleophilic Substitution: Substituted thiazoles with various functional groups.

    Reduction: 2,4-Dichloro-5-amino-1,3-thiazole.

    Oxidation: Thiazole sulfoxides and sulfones.

Scientific Research Applications

2,4-Dichloro-5-nitro-1,3-thiazole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-1,3-thiazole: Lacks the nitro group, resulting in different reactivity and biological activity.

    5-Nitro-1,3-thiazole: Lacks the chlorine substituents, affecting its chemical properties and applications.

    2,5-Dichloro-1,3-thiazole: Has chlorine atoms at different positions, leading to variations in reactivity and biological effects.

Uniqueness

2,4-Dichloro-5-nitro-1,3-thiazole is unique due to the presence of both chlorine and nitro substituents, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2,4-dichloro-5-nitro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl2N2O2S/c4-1-2(7(8)9)10-3(5)6-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWUPQUTAGSGOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40551223
Record name 2,4-Dichloro-5-nitro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107190-42-1
Record name 2,4-Dichloro-5-nitro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

400 g (2.6 mols) of 2,4-dichloro-thiazole are introduced in portions, in the course of one hour at between 15° and 20° C., into 2 liters of 98% strength nitric acid (density=1.51; about 47 mols), while stirring and cooling. Thereafter, the mixture is discharged in portions onto about 20 kg of ice/water, while stirring thoroughly and the precipitate formed is filtered off under suction while still cold, washed neutral with water and dried between clay plates. 494 g (95.5% of theory) of 2,4-dichloro-5-nitro-thiazole are obtained in this manner. Melting point of a sample recrystallized from low-boiling petroleum ether: 38°-39° C.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
47 mol
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reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
20 kg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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